Tris(trimethylsilyl)silane
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Overview
Description
Tris(trimethylsilyl)silane is an organosilicon generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides. It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Scientific Research Applications
Reducing Agent and Hydrosilylating Agent : TTMSS is an effective reducing agent for various organic compounds, including halides, selenides, and isocyanides. It also serves as a hydrosilylating agent for ketones and alkenes, enabling the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).
Versatile in Organic Chemistry : Over the past few decades, TTMSS has been utilized in a wide range of chemical processes, including functional group insertion and transformations. Its applications extend to the synthesis of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Polymerization Initiator : TTMSS is strategic in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).
Facilitates Decarboxylation Reactions : TTMSS can reduce acid chlorides to corresponding hydrocarbons via a free radical mechanism, offering an alternative to traditional decarboxylation reactions (Ballestri et al., 1992).
Use in Hydrosilylation Reactions : It has been used as an efficient hydrosilylating agent for alkenes and alkynes under free-radical conditions, showing high regioselectivity and stereoselectivity (Kopping et al., 1992).
Synthesis of Indoles and Oxindoles : A method using TTMSS and visible-light-promoted intramolecular reductive cyclization facilitates the synthesis of these compounds under mild, metal-free conditions (da Silva et al., 2015).
Radical-Based Allylating Agent : TTMSS is effective in radical allylations, providing tin-free alternatives for transformations typically conducted with allyl stannanes (Chatgilialoglu et al., 1996).
In Hydrosilylation of Alkynes and Alkenes : TTMSS has been used in air-initiated hydrosilylation of unactivated alkynes and alkenes under solvent-free conditions, showcasing its versatility and efficiency (Wang et al., 2008).
Mechanism of Action
Target of Action
Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Mode of Action
TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .
Biochemical Pathways
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .
Pharmacokinetics
Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties
Result of Action
The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Action Environment
TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .
Safety and Hazards
Future Directions
Tris(trimethylsilyl)silane has been used in various radical-based transformations in water . The system comprising substrate, silane, and initiator (ACCN) mixed in aqueous medium at 100°C worked well for both hydrophilic and hydrophobic substrates . In the future, it could be used in more environmentally friendly chemical reactions and processes .
Biochemical Analysis
Biochemical Properties
Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones . Specific enzymes, proteins, or other biomolecules that this compound interacts with are not mentioned in the available literature.
Molecular Mechanism
This compound is used as a reagent to deliver hydrogen atoms due to its weak Si-H bond . It is used in various radical-based transformations
Temporal Effects in Laboratory Settings
This compound has been used in many transformations, especially in radical chain reactions
Properties
CAS No. |
1873-77-4 |
---|---|
Molecular Formula |
C9H27Si4 |
Molecular Weight |
247.65 g/mol |
IUPAC Name |
bis(trimethylsilyl)silyl-trimethylsilane |
InChI |
InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |
InChI Key |
SCHZCUMIENIQMY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |
Pictograms |
Flammable; Irritant |
Synonyms |
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TTMSS participate in radical reactions?
A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]
Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?
A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]
Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?
A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []
Q4: What is the molecular formula and weight of TTMSS?
A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []
Q5: What spectroscopic techniques are useful for characterizing TTMSS?
A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []
Q6: Is TTMSS compatible with aqueous systems?
A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]
Q7: How stable is TTMSS under ambient conditions?
A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []
Q8: What types of reactions can TTMSS mediate?
A8: TTMSS has proven effective in mediating various radical reactions, including:
- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]
- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]
- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]
- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]
- Desulfonylations: Removal of sulfonyl groups from alkenes. []
- Decyanations: Removal of cyano groups from malononitriles. []
- Alkylations: Introducing alkyl groups into heteroaromatic bases. []
Q9: How can computational chemistry contribute to understanding TTMSS reactivity?
A9: Density functional theory (DFT) calculations are valuable for:
- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []
- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]
- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []
Q10: How do structural modifications to TTMSS affect its reactivity?
A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []
Q11: What are some essential resources for conducting research with TTMSS?
A26:
Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?
A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:
- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]
- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []
Q13: What are some examples of interdisciplinary applications of TTMSS?
A28:
- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []
- Polymer chemistry: Modification and functionalization of polymers. []
Q14: Are there any viable alternatives to TTMSS for specific applications?
A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []
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